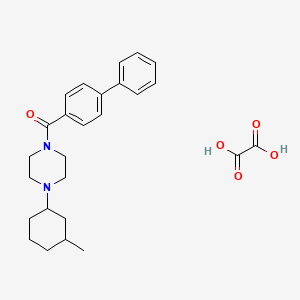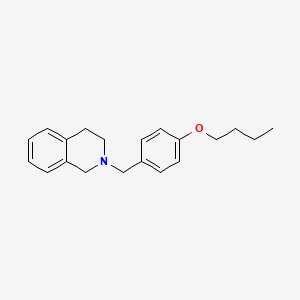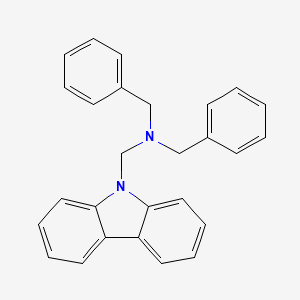
1-(4-biphenylylcarbonyl)-4-(3-methylcyclohexyl)piperazine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-biphenylylcarbonyl)-4-(3-methylcyclohexyl)piperazine oxalate, also known as BCT-100, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BCT-100 is a small molecule that belongs to the piperazine class of compounds and has been found to exhibit promising results in preclinical studies.
Mécanisme D'action
The exact mechanism of action of 1-(4-biphenylylcarbonyl)-4-(3-methylcyclohexyl)piperazine oxalate is not fully understood, but it is believed to act on multiple targets in the central nervous system. 1-(4-biphenylylcarbonyl)-4-(3-methylcyclohexyl)piperazine oxalate has been found to modulate the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood, cognition, and behavior. 1-(4-biphenylylcarbonyl)-4-(3-methylcyclohexyl)piperazine oxalate also has been found to have antioxidant and anti-inflammatory properties, which can contribute to its neuroprotective effects.
Biochemical and Physiological Effects
1-(4-biphenylylcarbonyl)-4-(3-methylcyclohexyl)piperazine oxalate has been found to have several biochemical and physiological effects, including the modulation of neurotransmitter activity, the inhibition of cancer cell growth, and the reduction of oxidative stress and inflammation. 1-(4-biphenylylcarbonyl)-4-(3-methylcyclohexyl)piperazine oxalate has also been found to improve cognitive function and memory in animal models of Alzheimer's disease and can reduce anxiety and depression-like behaviors in animal models of anxiety and depression disorders.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-biphenylylcarbonyl)-4-(3-methylcyclohexyl)piperazine oxalate has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. 1-(4-biphenylylcarbonyl)-4-(3-methylcyclohexyl)piperazine oxalate also exhibits low toxicity and has been found to have no significant adverse effects in animal studies. However, the limitations of 1-(4-biphenylylcarbonyl)-4-(3-methylcyclohexyl)piperazine oxalate include its limited availability and the need for further studies to fully understand its mechanism of action and potential therapeutic applications.
Orientations Futures
There are several future directions for the research and development of 1-(4-biphenylylcarbonyl)-4-(3-methylcyclohexyl)piperazine oxalate. One direction is to investigate the potential therapeutic applications of 1-(4-biphenylylcarbonyl)-4-(3-methylcyclohexyl)piperazine oxalate in human clinical trials, particularly in the fields of neurology and psychiatry. Another direction is to explore the potential use of 1-(4-biphenylylcarbonyl)-4-(3-methylcyclohexyl)piperazine oxalate as a chemotherapeutic agent in the treatment of cancer. Additionally, further studies are needed to fully understand the mechanism of action of 1-(4-biphenylylcarbonyl)-4-(3-methylcyclohexyl)piperazine oxalate and to identify potential targets for drug development.
Méthodes De Synthèse
The synthesis of 1-(4-biphenylylcarbonyl)-4-(3-methylcyclohexyl)piperazine oxalate involves the reaction of 4-biphenylcarboxylic acid and 3-methylcyclohexylamine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), followed by the formation of the oxalate salt. The yield of the synthesis is approximately 50%, and the purity of the compound can be achieved through recrystallization.
Applications De Recherche Scientifique
1-(4-biphenylylcarbonyl)-4-(3-methylcyclohexyl)piperazine oxalate has been found to exhibit potential therapeutic applications in various fields, including neurology, psychiatry, and oncology. In neurology, 1-(4-biphenylylcarbonyl)-4-(3-methylcyclohexyl)piperazine oxalate has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. In psychiatry, 1-(4-biphenylylcarbonyl)-4-(3-methylcyclohexyl)piperazine oxalate has been found to have anxiolytic and antidepressant effects in animal models of depression and anxiety disorders. In oncology, 1-(4-biphenylylcarbonyl)-4-(3-methylcyclohexyl)piperazine oxalate has been shown to inhibit the growth of various cancer cell lines and can induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
[4-(3-methylcyclohexyl)piperazin-1-yl]-(4-phenylphenyl)methanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O.C2H2O4/c1-19-6-5-9-23(18-19)25-14-16-26(17-15-25)24(27)22-12-10-21(11-13-22)20-7-3-2-4-8-20;3-1(4)2(5)6/h2-4,7-8,10-13,19,23H,5-6,9,14-18H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJOYFMLNZLIFFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Biphenylylcarbonyl)-4-(3-methylcyclohexyl)piperazine oxalate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-benzyl-1-piperidinyl)carbonothioyl]-N,N-dimethylaniline](/img/structure/B5158553.png)
![2-(4-chloro-3-methylphenoxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]acetamide](/img/structure/B5158564.png)
![ethyl 1-[(4-methyl-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B5158573.png)
![1-chloro-4-[2-(4-methoxyphenoxy)ethoxy]-2-methylbenzene](/img/structure/B5158574.png)
![1-({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)-4-piperidinol](/img/structure/B5158576.png)
![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B5158578.png)

![N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N,N',N'-trimethylsuccinamide](/img/structure/B5158583.png)

![methyl 4-[{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amino]-4-oxobutanoate](/img/structure/B5158604.png)
![ethyl 4-[3-acetyl-2-(4-bromophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate](/img/structure/B5158612.png)


![5-{3-chloro-4-[(2-fluorobenzyl)oxy]benzylidene}-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5158627.png)